molecular formula C20H20N2O5 B2912792 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide CAS No. 862830-50-0

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2912792
CAS No.: 862830-50-0
M. Wt: 368.389
InChI Key: LXKMMHBFUCUWQN-UHFFFAOYSA-N
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Description

3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide is an organic compound belonging to the benzofuran family, known for their aromaticity and biological activities. This specific compound features distinctive functional groups, such as an amido group attached to the benzofuran ring, and an ethoxy substituent, which enhances its chemical reactivity and biological potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide can be accomplished via a multi-step reaction process. Starting from commercially available benzofuran-2-carboxylic acid, the compound can be synthesized through an amidation reaction, utilizing 2-ethoxyacetamide in the presence of a coupling reagent like N,N'-dicyclohexylcarbodiimide. The reaction is typically carried out in an inert atmosphere, under controlled temperature conditions to maximize yield and purity.

Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control of temperature and pressure. Continuous-flow reactors can enhance the efficiency of the synthesis, ensuring consistent product quality. Crystallization and purification processes are employed to achieve the desired compound purity, crucial for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or permanganates.

  • Reduction: Reduction reactions, using agents like lithium aluminium hydride, can modify the amido group.

  • Substitution: The ethoxy group allows for various nucleophilic substitution reactions, potentially introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, permanganate solutions.

  • Reduction: Lithium aluminium hydride.

  • Substitution: Alkyl halides, under base-catalyzed conditions.

Major Products:

  • Oxidation: Oxidized derivatives with potentially altered biological activities.

  • Reduction: Reduced amides, leading to different pharmacophores.

  • Substitution: Novel derivatives with diverse substituents enhancing its chemical and biological profiles.

Scientific Research Applications

The compound is notable in various research fields:

  • Chemistry: Utilized in synthesis pathways for more complex organic molecules.

  • Biology: Studied for its interactions with biomolecules due to its aromatic structure.

  • Industry: Used as an intermediate in the production of more complex chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-ethoxyacetamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The aromatic benzofuran core can engage in π-π interactions, while the ethoxyacetamido group can form hydrogen bonds, enhancing its binding affinity and specificity. The exact pathways depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Compared to similar benzofuran derivatives, this compound stands out due to the specific positioning of its ethoxyacetamido and methoxyphenyl groups. These functional groups significantly influence its reactivity and biological properties, making it unique.

Similar Compounds:

  • Benzofuran-2-carboxamide: Lacks the ethoxyacetamido substitution.

  • N-(3-methoxyphenyl)benzofuran-2-carboxamide: Lacks the ethoxy group.

  • 3-(2-ethoxyacetamido)benzofuran-2-carboxamide: Missing the methoxyphenyl group.

Properties

IUPAC Name

3-[(2-ethoxyacetyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-3-26-12-17(23)22-18-15-9-4-5-10-16(15)27-19(18)20(24)21-13-7-6-8-14(11-13)25-2/h4-11H,3,12H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKMMHBFUCUWQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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